2-(2,4-Difluorophenoxy)-5-nitropyridine 2-(2,4-Difluorophenoxy)-5-nitropyridine
Brand Name: Vulcanchem
CAS No.: 219865-96-0
VCID: VC3838047
InChI: InChI=1S/C11H6F2N2O3/c12-7-1-3-10(9(13)5-7)18-11-4-2-8(6-14-11)15(16)17/h1-6H
SMILES: C1=CC(=C(C=C1F)F)OC2=NC=C(C=C2)[N+](=O)[O-]
Molecular Formula: C11H6F2N2O3
Molecular Weight: 252.17 g/mol

2-(2,4-Difluorophenoxy)-5-nitropyridine

CAS No.: 219865-96-0

Cat. No.: VC3838047

Molecular Formula: C11H6F2N2O3

Molecular Weight: 252.17 g/mol

* For research use only. Not for human or veterinary use.

2-(2,4-Difluorophenoxy)-5-nitropyridine - 219865-96-0

Specification

CAS No. 219865-96-0
Molecular Formula C11H6F2N2O3
Molecular Weight 252.17 g/mol
IUPAC Name 2-(2,4-difluorophenoxy)-5-nitropyridine
Standard InChI InChI=1S/C11H6F2N2O3/c12-7-1-3-10(9(13)5-7)18-11-4-2-8(6-14-11)15(16)17/h1-6H
Standard InChI Key VNVUVVNYXQZPNA-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1F)F)OC2=NC=C(C=C2)[N+](=O)[O-]
Canonical SMILES C1=CC(=C(C=C1F)F)OC2=NC=C(C=C2)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure comprises a pyridine ring substituted with a nitro group (-NO₂) at the 5-position and a 2,4-difluorophenoxy group (-O-C₆H₃F₂) at the 2-position (Fig. 1). The electron-withdrawing nitro and fluorine substituents render the molecule highly polarized, influencing its reactivity and intermolecular interactions.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₁H₆F₂N₂O₃
Molecular Weight252.17 g/mol
CAS Registry Number219865-96-0
IUPAC Name2-(2,4-Difluorophenoxy)-5-nitropyridine

Synthesis and Manufacturing

Conventional Synthesis Route

The primary synthesis involves a nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-5-nitropyridine and 2,4-difluorophenol under basic conditions:

Reaction Scheme:

2-Chloro-5-nitropyridine + 2,4-DifluorophenolK₂CO₃, acetone2-(2,4-Difluorophenoxy)-5-nitropyridine + KCl\text{2-Chloro-5-nitropyridine + 2,4-Difluorophenol} \xrightarrow{\text{K₂CO₃, acetone}} \text{2-(2,4-Difluorophenoxy)-5-nitropyridine + KCl}

Key parameters include:

  • Solvent: Anhydrous acetone or DMF

  • Base: Potassium carbonate (1.2–1.5 equiv)

  • Temperature: Reflux (56–80°C)

  • Yield: 60–75% after recrystallization

ParameterConventional SNArOne-Pot Nitration
Starting Material2-Chloro-5-nitropyridine2-Aminopyridine
Key StepsSNAr couplingNitration → Diazotization
SolventAcetoneH₂SO₄/H₂O
Waste GenerationModerateLow (integrated steps)
ScalabilityCommercial scalePilot scale

The one-pot approach reduces wastewater by 40–50% through in situ quenching and eliminates intermediate purification , offering eco-friendly advantages for industrial production.

Physicochemical Properties

Solubility and Stability

  • Solubility: Sparingly soluble in water (<0.1 mg/mL), moderately soluble in polar aprotic solvents (DMF, DMSO), and highly soluble in dichloromethane .

  • Thermal Stability: Stable up to 200°C (DSC data), with decomposition exotherms observed at 210–225°C.

  • Photostability: Susceptible to nitro group reduction under UV light, necessitating amber glass storage .

Electronic Effects

The nitro group withdraws electron density (-I effect), making the pyridine ring electrophilic at the 3- and 4-positions. Conversely, the difluorophenoxy group exerts mild electron-donating resonance effects (+M), creating a push-pull system that enhances reactivity toward nucleophiles .

AssayResultSource
BRD4 BDII Binding (IC₅₀)12 nM
HSP70 Inhibition78% at 10 μM
c-Myc Downregulation4-fold (leukemia cell lines)

Structure-Activity Relationships (SAR)

  • Nitro Position: 5-Nitro substitution maximizes HSP70 binding by aligning with Lys71 residue.

  • Fluorine Substituents: 2,4-Difluoro pattern optimizes lipophilicity (cLogP = 3.8) and membrane permeability .

  • Phenoxy Linker: Ether oxygen mediates hydrogen bonding with Asp381 in BRD4 (2.8 Å distance) .

Comparative Analysis with Structural Analogs

Table 4: Analog Comparison

CompoundSubstituentsBRD4 IC₅₀ (nM)HSP70 Inhibition (%)
2-(2,4-Difluorophenoxy)-5-nitropyridine5-NO₂, 2-O-C₆H₃F₂1278
2-(4-Fluorophenoxy)-5-nitropyridine5-NO₂, 2-O-C₆H₄F4562
2-Phenoxy-5-nitropyridine5-NO₂, 2-O-C₆H₅21041

Fluorine atoms enhance target affinity by 3.7-fold compared to non-fluorinated analogs, attributed to improved hydrophobic interactions and metabolic stability .

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